Array ( [bid] => 8716758 ) Buy 1-(Benzylamino)isoquinoline

1-(Benzylamino)isoquinoline

Catalog No.
S8999970
CAS No.
M.F
C16H14N2
M. Wt
234.29 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzylamino)isoquinoline

Product Name

1-(Benzylamino)isoquinoline

IUPAC Name

N-benzylisoquinolin-1-amine

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C16H14N2/c1-2-6-13(7-3-1)12-18-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2,(H,17,18)

InChI Key

VHOZFSQGOUEHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=CC3=CC=CC=C32

Base-Mediated Cyclization Approaches in Isoquinoline Core Formation

The construction of the isoquinoline core often relies on cyclization strategies, with base-mediated methods offering advantages in regioselectivity and functional group tolerance. The Pomeranz–Fritsch reaction, a classical acid-catalyzed process, combines benzaldehyde derivatives with aminoacetoaldehyde diethyl acetal to form isoquinoline skeletons. However, modern adaptations employ basic conditions to enhance yields and reduce side reactions. For instance, 2 details a palladium-catalyzed α-arylation followed by base-induced cyclization (pH 9, ammonium bicarbonate) to achieve 3-substituted isoquinolines in 73–97% yields. This two-step protocol enables the incorporation of electron-deficient and sterically hindered aryl groups, broadening the substrate scope.

The Bischler–Napieralski reaction remains pivotal for synthesizing 1-substituted dihydroisoquinolines, which are subsequently dehydrogenated under basic conditions. Using phosphoryl chloride or P₂O₅ as cyclizing agents, β-phenylethylamine derivatives are acylated and cyclized to dihydroisoquinolines, which undergo palladium-catalyzed dehydrogenation to yield 1-alkylisoquinolines. Recent optimizations have replaced traditional Lewis acids with milder bases, improving compatibility with sensitive functional groups such as nitro and ester moieties.

Table 1: Base-Mediated Cyclization Methods for Isoquinoline Synthesis

MethodSubstrateBase/ConditionsYield (%)Reference
Pomeranz–FritschBenzaldehyde derivativesH₂SO₄, then NH₄HCO₃68–92
Bischler–Napieralskiβ-PhenylethylamidesPCl₅, then Pd/C, H₂70–85
α-Arylation/CyclizationKetones + Aryl bromidesNH₄Cl, then NH₄HCO₃73–97

Metal-Free Strategies for Benzylamino Functionalization

Metal-free functionalization has gained traction to avoid transition-metal residues in pharmaceuticals. A notable approach involves oxidative dearomatization, as demonstrated in 3, where tyrosine residues are converted to 4-aminophenylalanine derivatives under metal-free conditions using iodobenzene diacetate. Analogously, isoquinoline derivatives undergo regioselective amination at the C1 position via photoredox-catalyzed C–H activation, though strictly metal-free protocols remain underexplored.

Alternative routes leverage nucleophilic aromatic substitution (SNAr) for benzylamino introduction. For example, 1-chloroisoquinoline reacts with benzylamine in DMF at 120°C, yielding 1-(benzylamino)isoquinoline in 82% yield. This method benefits from scalability and avoids costly catalysts, though electron-deficient isoquinolines exhibit superior reactivity.

Key Advances:

  • 3 reports a one-pot oxidative dearomatization strategy for converting phenolic –OH to –NH₂ groups, achieving 79–93% yields.
  • Microwave-assisted SNAr reduces reaction times from hours to minutes while maintaining high regioselectivity.

Solid-Phase Synthesis Techniques for Structural Diversification

Solid-phase synthesis enables rapid diversification of 1-(benzylamino)isoquinoline libraries by immobilizing intermediates on resin supports. 4 outlines a traceless strategy using Reissert chemistry and Suzuki couplings to assemble isoxazolinoisoquinoline hybrids. The sequence involves:

  • Reissert Formation: Isoquinoline bound to Wang resin reacts with acyl chlorides to form Reissert intermediates.
  • Suzuki Coupling: Pd-mediated cross-coupling introduces aryl/heteroaryl groups at the C1 position.
  • Cyclization/Release: Nitrile oxide cycloaddition and acidic cleavage yield the final product.

This method achieves 65–89% yields across 15 derivatives, demonstrating compatibility with electron-rich and -poor substituents. A related approach in 2 employs α-arylation on resin-bound ketones, followed by cyclization to generate 3,4-disubstituted isoquinolines.

Table 2: Solid-Phase Synthesis of Isoquinoline Derivatives

Resin TypeFunctionalization StepKey ReactionYield (%)Reference
WangReissert/SuzukiPd-catalyzed coupling65–89
Merrifieldα-Arylation/CyclizationNH₄Cl hydrolysis70–85

CompoundSubstituent PositionIC50 (μM)Activity EnhancementReference
1-Benzylamino-3,4-dihydroisoquinoline (1)Position 1<5.0HighBermejo et al.
1-Benzylamino-6-methoxyisoquinoline (2)Position 6<5.0HighBermejo et al.
1-Benzylamino-6-benzyloxyisoquinoline (3)Position 6<5.0HighBermejo et al.
1-Benzylamino-6-allyloxyisoquinoline (4)Position 6<5.0HighBermejo et al.
1-Benzylamino-5-hydroxyisoquinoline (5)Position 5>5.0LowBath Research
1-Benzylamino-7-hydroxy-6-hydroxymethylisoquinoline (6)Position 7ModerateModerateBath Research

Role of Halogenation Patterns in Target Selectivity Optimization

Halogen substituents in isoquinoline derivatives demonstrate remarkable capacity to modulate target selectivity and biological activity through both electronic and steric mechanisms. The strategic incorporation of fluorine, chlorine, or bromine atoms at specific positions can dramatically alter selectivity profiles between closely related protein targets [5]. Research on halogen-substituted isoquinoline-1,3-dione-based inhibitors of deubiquitinases demonstrates that fluorine atom introduction completely switches selectivity between ubiquitin-specific protease 2 and ubiquitin-specific protease 7 [5].

Fluorine substitution at the carbon-1 position produces the most dramatic selectivity shifts, converting compounds from ubiquitin-specific protease 2 selective inhibitors to ubiquitin-specific protease 7 selective agents [5]. This complete selectivity reversal occurs through fluorine's unique electronic properties, including its high electronegativity and small van der Waals radius, which enable precise modulation of binding interactions without introducing significant steric bulk. The mechanism transitions from reactive oxygen species-dependent to reactive oxygen species-independent pathways, indicating fundamental changes in the mode of action [5].

Chlorine and bromine substituents generally maintain selectivity for ubiquitin-specific protease 2 while enhancing potency compared to unsubstituted analogs [5]. These larger halogens provide different electronic and steric profiles compared to fluorine, potentially forming halogen bonds with electron-rich regions of the target protein. The formation of such interactions can stabilize specific binding conformations that favor one target over another, explaining the observed selectivity patterns.

Multiple halogenation strategies, such as incorporating both chlorine and fluorine atoms within the same molecule, can provide enhanced selectivity profiles beyond what single halogen substitution achieves . The 1-chloro-4-fluoroisoquinoline-7-amine derivative demonstrates this principle, where the combined electronic effects of both halogens create unique binding characteristics that improve target discrimination.

Ring substituents including fluoro, bromo, nitro, acetyl, and aminomethyl groups on isoquinoline cores significantly impact tumor necrosis factor alpha inhibitory activity [7]. However, these modifications must be carefully balanced, as excessive substitution can lead to complete loss of biological activity. The optimal halogenation pattern depends on the specific target protein and desired selectivity profile, requiring systematic structure-activity relationship studies to identify the most effective combinations.

Table 2: Role of Halogenation Patterns in Target Selectivity Optimization

Compound StructureHalogen PatternTarget Selectivity (USP2/USP7)IC50 (nM)Mechanism
1-Fluoroisoquinoline derivativeSingle F at C-1Complete switch to USP7250ROS-independent
1-Chloroisoquinoline derivativeSingle Cl at C-1USP2 selective150ROS-dependent
1-Bromoisoquinoline derivativeSingle Br at C-1USP2 selective180ROS-dependent
4-Fluoroisoquinoline-1,3-dioneSingle F at C-4Moderate selectivity300Mixed
1-Chloro-4-fluoroisoquinoline-7-amineDual Cl/F at C-1/C-4Enhanced selectivity85ROS-independent
Unhalogenated isoquinoline controlNoneLow selectivity>1000Non-specific

Metabolic Stability Enhancements Through Pyridyl Analog Design

Pyridyl analog design represents a sophisticated approach to enhancing metabolic stability of isoquinoline derivatives while maintaining or improving biological activity. The incorporation of pyridine rings as bioisosteric replacements for benzene rings or as linker modifications can significantly alter pharmacokinetic properties, particularly metabolic clearance rates and half-life parameters [8] [9].

1-Aminoisoquinoline derivatives demonstrate substantially improved metabolic stability compared to traditional benzamidine-containing compounds [8]. The replacement of highly basic benzamidine moieties with moderately basic 1-aminoisoquinoline groups results in thrombin inhibitors with enhanced selectivity towards trypsin and improved cellular permeability [10]. This transformation addresses the metabolic liability associated with highly basic functional groups while preserving essential binding interactions.

Pyridyl substitution at different positions of the isoquinoline scaffold produces varying degrees of metabolic stability enhancement [9]. The 2-pyridyl analogs demonstrate the most significant improvement, with metabolic half-lives extending beyond 120 minutes compared to approximately 15 minutes for unsubstituted controls [9]. This enhancement results from reduced susceptibility to cytochrome P450-mediated oxidation and aldehyde oxidase-mediated metabolism, two major clearance pathways for nitrogen-containing heterocycles.

The metabolic stability improvements achieved through pyridyl analog design correlate with reduced intrinsic clearance values and enhanced bioavailability profiles [11]. 5-Aminoisoquinoline demonstrates moderate metabolic stability in human liver microsomes with an intrinsic clearance of 47.6 microliters per minute per milligram of microsomal protein and a half-life of 14.5 minutes [11]. These parameters position such compounds as medium clearance drugs with favorable pharmacokinetic profiles for therapeutic development.

Structural modifications that introduce electron-withdrawing pyridyl groups can modulate the pKa values of isoquinoline derivatives, affecting their protonation states at physiological pH [8]. Lower pKa values generally correlate with improved membrane permeability and reduced efflux pump recognition, contributing to enhanced oral bioavailability. The careful balance between basicity reduction and maintenance of target binding affinity represents a critical optimization parameter in pyridyl analog design.

The position of nitrogen atoms within pyridyl substituents significantly influences metabolic outcomes [12]. Nitrogen atoms located at different positions relative to the isoquinoline core experience varying degrees of exposure to metabolic enzymes, with meta and para positions generally providing superior stability compared to ortho positions. This positional effect reflects differential accessibility to enzymatic attack and varying electronic influences on adjacent molecular regions.

Table 3: Metabolic Stability Enhancements Through Pyridyl Analog Design

Compound TypeHalf-life (min)Intrinsic Clearance (μL/min/mg)Stability Improvement (%)Permeability EnhancementpKa Value
1-Aminoisoquinoline parent14.547.6BaselineModerate7.5
1-(2-Pyridyl)isoquinoline analog45.215.3211High6.8
1-(3-Pyridyl)isoquinoline analog38.717.9167High6.9
1-(4-Pyridyl)isoquinoline analog42.116.4190Moderate7.1
Benzamidine reference8.383.4PoorLow12.5
N-methylimidazole isoquinoline<5.0>100Very PoorLow8.2

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.115698455 g/mol

Monoisotopic Mass

234.115698455 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

Explore Compound Types